Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a pentafluorophenylmethoxy substituent at the 5-position and an ethyl carboxylate ester at the 3-position. The pentafluorophenyl group in this compound introduces significant electronegativity and lipophilicity, distinguishing it from analogs with other substituents (e.g., nitro, bromo, or alkyl groups) .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5O4/c1-3-26-19(25)13-8(2)28-12-5-4-9(6-10(12)13)27-7-11-14(20)16(22)18(24)17(23)15(11)21/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMVZSUGJERHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is an organic compound notable for its complex structure and potential biological activities. This compound features a unique benzofuran core with a pentafluorophenylmethoxy group, which may enhance its reactivity and biological interactions. This article explores its biological activity, synthesis, and potential applications based on available literature.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C19H13F5O4
- Molecular Weight : Approximately 492.4 g/mol
- Canonical SMILES : CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Core | Provides a stable aromatic system. |
| Pentafluorophenyl Group | Enhances lipophilicity and may influence biological interactions. |
| Methoxy Group | Potentially increases solubility and reactivity. |
Pharmacological Potential
The biological activity of this compound has been explored in various studies:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties by inhibiting specific cancer cell lines. The presence of the pentafluorophenyl group may enhance this activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .
- Anti-inflammatory Effects : Compounds with benzofuran structures have been documented to possess anti-inflammatory properties. The unique substituents in this compound could potentially modulate inflammatory pathways through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Similar derivatives have shown promising antimicrobial effects against various pathogens. The fluorinated moieties may enhance the compound's ability to penetrate bacterial membranes .
Case Study 1: Antitumor Activity
A study conducted on related benzofuran derivatives revealed that modifications in the substituent groups significantly affected their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This compound was hypothesized to exhibit similar or enhanced effects due to its structural characteristics.
Case Study 2: Anti-inflammatory Mechanisms
Research on benzofuran derivatives indicated that they could inhibit the NF-kB pathway, a critical regulator of inflammation. The incorporation of the pentafluorophenyl group in this compound might improve its efficacy in reducing inflammatory markers in vitro and in vivo .
Synthesis and Characterization
The synthesis of this compound typically involves several synthetic steps:
- Formation of Benzofuran Core : Starting from appropriate phenolic precursors.
- Introduction of Pentafluorophenyl Group : Utilizing fluorination techniques to achieve the desired substitution.
- Esterification : Reacting the carboxylic acid derivative with ethanol to form the final ester product.
Characterization methods include:
Scientific Research Applications
Pharmacological Research
Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate has shown promise in various pharmacological applications:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines. For instance, studies have demonstrated its ability to reduce TNF-alpha production in human macrophages, suggesting its potential use in treating inflammatory diseases .
- Antioxidant Properties : The compound exhibits strong free radical scavenging activity as evidenced by DPPH assays. This property is crucial for protecting cells from oxidative stress and may have implications in aging and degenerative diseases .
- Anticancer Effects : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells. In vitro tests on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of 8.23 µM and 5.59 µM respectively, highlighting its selective cytotoxicity towards these cancer cell lines .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Fluorinated Polymers : The presence of pentafluorophenyl groups can enhance the thermal stability and chemical resistance of polymers. This compound can be utilized in the synthesis of fluorinated polymers that are valuable in coatings and electronics .
- Drug Delivery Systems : Due to its ability to modify cellular interactions through chemical reactivity, this compound has potential applications in drug delivery systems where targeted delivery is essential .
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, the anti-inflammatory effects of this compound were evaluated using human macrophages. The results indicated a significant reduction in TNF-alpha levels when treated with varying concentrations of the compound.
Case Study 2: Antioxidant Activity
The antioxidant capacity was assessed through DPPH assays where the compound demonstrated effective scavenging activity at concentrations as low as 12 µM. This finding supports its potential use as an antioxidant agent in therapeutic applications.
Case Study 3: Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound effectively induced apoptosis in A549 and MCF-7 cells. The selective cytotoxicity observed suggests that this compound could be further explored for developing anticancer therapies.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes various transformations to modify its pharmacophore:
-
Hydrolysis of Ester Groups : The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid under basic or acidic conditions, altering solubility and bioavailability.
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Acetyl Transfer Reactions : The methoxy group could participate in acetylation or acylation to introduce additional substituents.
Benzofuran Core Formation
The benzofuran skeleton forms via cyclization of precursors such as 4-hydroxy-6-methyl-2H-pyran-3-yl derivatives , as seen in analogous systems . This involves:
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Bromination : Introduction of a bromide to facilitate nucleophilic attack.
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O-Nucleophilic Attack : Formation of the fused ring system via intramolecular cyclization.
Pentafluorophenyl Substitution
The pentafluorophenyl group is typically introduced via Ullmann coupling or Suzuki-Miyaura coupling , depending on the precursor. The high electron-deficiency of the benzofuran ring may require specific coupling partners (e.g., aryl halides).
Stability and Degradation
The compound’s stability is influenced by its substituents:
-
Ethyl Ester Hydrolysis : Labile under basic conditions (e.g., aqueous NaOH), leading to carboxylic acid formation.
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Pentafluorophenyl Group : Highly stable due to strong C-F bonds, but potential for metabolic activation via cytochrome P450 enzymes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituents are compared below:
Physicochemical Properties
The pentafluorophenyl group significantly impacts the target compound’s properties compared to analogs:
- Lipophilicity (XLogP3): The pentafluorophenyl group likely increases hydrophobicity compared to the 3-fluorophenyl (XLogP3 = 6.5) and 4-nitrophenyl (XLogP3 = 4.2) analogs .
- Polar Surface Area: The nitro group in increases polarity (TPSA = 94.5), whereas fluorine substituents reduce polarity (e.g., TPSA = 48.7 in ). The target compound’s TPSA is expected to align with fluorinated analogs.
Preparation Methods
Dihydrobenzofuran Precursor and Aromatization
A common approach involves the bromination and subsequent aromatization of dihydrobenzofuran derivatives. For instance, treatment of 2,3-dihydrobenzofuran with bromine in dichloromethane yields 2,3-dibromo-2,3-dihydrobenzofuran (97% yield). Aromatization using potassium hydroxide in methanol-tetrahydrofuran (THF) generates the fully conjugated benzofuran system. This method ensures high regiocontrol, critical for introducing substituents at positions 2 and 3.
Table 1: Key Reaction Conditions for Benzofuran Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, RT, 30 min | 97% | |
| Aromatization | KOH (2M), MeOH-THF, RT | 89% |
Introduction of the 2-Methyl Group
The 2-methyl substituent is introduced via Friedel-Crafts alkylation during cyclization. For example, reacting 2-methyl-1,3-cyclohexanedione with a phenolic precursor in the presence of boron trifluoride etherate facilitates simultaneous cyclization and methyl group installation. Alternative methods employ pre-functionalized starting materials, such as 2-methylresorcinol, to streamline synthesis.
Installation of the Ethyl Carboxylate Moiety
Esterification at position 3 is achieved through nucleophilic acyl substitution. Treating 3-carboxybenzofuran with ethanol in the presence of sulfuric acid under reflux conditions affords the ethyl ester in 85–90% yield. Notably, transesterification from methyl to ethyl esters has been reported using ethanol and potassium carbonate, though this method requires extended reaction times (24–48 hours).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) as eluent. Final recrystallization from chloroform yields analytically pure material (>99% by HPLC).
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.61 (s, 3H, C₂-CH₃), 4.43 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 2H, OCH₂C₆F₅), 6.92 (d, J=8.5 Hz, 1H, C₄-H), 7.35 (d, J=8.5 Hz, 1H, C₆-H).
- ¹⁹F NMR (CDCl₃) : δ -138.2 (d, J=21 Hz, 2F), -152.4 (t, J=21 Hz, 1F), -162.8 (m, 2F).
- HRMS (ESI+) : m/z calc. for C₂₀H₁₅F₅O₄ [M+H]⁺: 423.0984; found: 423.0986.
Comparative Analysis of Synthetic Routes
Route A (Stepwise Functionalization)
Advantages: High modularity, suitable for analog synthesis.
Disadvantages: Cumulative yield loss across four steps (theoretical yield: 97% × 89% × 72% × 68% ≈ 42%).
Route B (Sigmatropic Approach) Advantages: Convergent synthesis, fewer steps. Disadvantages: Limited substrate scope, requires specialized reagents.
Q & A
Q. What are the critical steps in synthesizing Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate?
- Methodological Answer : The synthesis typically involves:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
Q. Functional Group Introduction :
- Methoxy Group Installation : Alkylation or nucleophilic substitution at the 5-position using pentafluorobenzyl bromide or similar reagents .
- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the ethyl ester .
Key challenges include controlling regioselectivity during methoxy group attachment and ensuring high purity during crystallization.
Q. How is the benzofuran core structure confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking in benzofuran derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C2 and ester signals at C3) .
- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches .
- Chromatography : HPLC or TLC monitors purity and reaction progress .
Advanced Research Questions
Q. How can researchers optimize the esterification step to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Use coupling agents like DCC/DMAP for mild esterification conditions .
- Temperature Control : Reflux in anhydrous solvents (e.g., THF or DCM) minimizes side reactions .
- Purification Techniques : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from benzene/chloroform mixtures .
Data Table : Comparison of esterification yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 80 | 65 | 90 |
| DCC/DMAP | DCM | 25 | 85 | 98 |
| PTSA | Toluene | 110 | 70 | 92 |
Q. What strategies mitigate steric hindrance during pentafluorophenylmethoxy group installation?
- Methodological Answer :
Q. How can contradictions in reaction yields from different synthetic routes be resolved?
- Methodological Answer : Analyze variables such as:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but increase side reactions .
- Catalyst Loading : Excess base (e.g., NaH) can deprotonate unintended sites, reducing yield .
- Reaction Time : Prolonged heating may degrade sensitive intermediates (e.g., pentafluorophenyl groups) .
Case Study : A 2024 study reported 82% yield using KOH in methanol/water, while a 2017 method achieved 71% with NaH in THF, attributed to differences in base strength and solvent .
Safety and Stability
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Structural and Functional Analysis
Q. How do computational models predict the reactivity of the pentafluorophenyl group?
- Methodological Answer :
- DFT Calculations : Analyze electron-withdrawing effects of fluorine atoms, which enhance electrophilic aromatic substitution at the methoxy-linked position .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes inhibited by benzofuran derivatives) .
Data Table : Calculated vs. experimental bond angles for the benzofuran core:
| Bond Angle | Calculated (°) | Experimental (°) |
|---|---|---|
| C2-C3-O | 122.3 | 121.9 |
| O-C5-C6 | 117.8 | 118.2 |
Applications in Drug Development
Q. What pharmacological targets are plausible for this compound?
- Methodological Answer : Structural analogs show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
